molecular formula C9H5BrClN3O2 B11802415 2-(4-Bromophenyl)-5-chloro-2H-1,2,3-triazole-4-carboxylicacid

2-(4-Bromophenyl)-5-chloro-2H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B11802415
M. Wt: 302.51 g/mol
InChI Key: CHKMXIKKEODWCY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with bromine and chlorine atoms. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The bromine and chlorine substituents are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring structure, which imparts distinct electronic and steric properties. This makes it a versatile building block for the synthesis of a wide range of biologically active compounds and advanced materials.

Properties

Molecular Formula

C9H5BrClN3O2

Molecular Weight

302.51 g/mol

IUPAC Name

2-(4-bromophenyl)-5-chlorotriazole-4-carboxylic acid

InChI

InChI=1S/C9H5BrClN3O2/c10-5-1-3-6(4-2-5)14-12-7(9(15)16)8(11)13-14/h1-4H,(H,15,16)

InChI Key

CHKMXIKKEODWCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2N=C(C(=N2)Cl)C(=O)O)Br

Origin of Product

United States

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